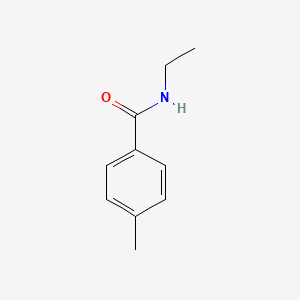

n-Ethyl-4-methylbenzamide

CAS No.: 26819-08-9

Cat. No.: VC3832124

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26819-08-9 |

|---|---|

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | N-ethyl-4-methylbenzamide |

| Standard InChI | InChI=1S/C10H13NO/c1-3-11-10(12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) |

| Standard InChI Key | QLPRAXXGCFGXLJ-UHFFFAOYSA-N |

| SMILES | CCNC(=O)C1=CC=C(C=C1)C |

| Canonical SMILES | CCNC(=O)C1=CC=C(C=C1)C |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

N-Ethyl-4-methylbenzamide features a benzamide core modified with two alkyl substituents:

-

N-Ethyl group: Introduces steric bulk and modulates electronic properties.

-

4-Methyl group: Enhances lipophilicity and influences aromatic ring reactivity .

The IUPAC name is N-ethyl-4-methylbenzamide, and its SMILES notation is CCNC(=O)C1=CC=C(C=C1)C, reflecting the ethylamide linkage and para-methyl substitution .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 163.22 g/mol | |

| logP (Partition Coefficient) | 3.20 | |

| Boiling Point | Not reported | — |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents | |

| Polar Surface Area | 24.49 Ų |

The compound’s logP value of 3.20 indicates moderate lipophilicity, favoring membrane permeability . Its polar surface area (24.49 Ų) suggests limited hydrogen-bonding capacity, aligning with its solubility in non-polar solvents like ethyl acetate and dichloromethane .

Synthesis and Optimization Strategies

Catalytic Methods

Recent advances employ transition-metal catalysts for milder conditions:

-

Nickel-Catalyzed Amination: Ni(OAc)₂·4H₂O with NaOMe enables coupling of aryl halides with amines at 110°C, achieving yields >80% .

-

Hydroboration Approaches: Pinacolborane (HBpin) reduces tertiary amides to secondary amides under inert conditions, though applicability to N-ethyl-4-methylbenzamide remains exploratory .

Biological and Pharmacological Applications

Anticancer Activity

Derivatives of N-alkylbenzamides exhibit modulated cytotoxicity against cancer cells. In a study evaluating 3,4,5-trihydroxy-N-ethyl-benzamide (a structural analog), an IC₅₀ of 0.07 µM was observed against colon carcinoma HCT-116 cells, though this was less potent than gallic acid (IC₅₀: 0.05 µM) . The ethyl group’s hydrophobicity may enhance cellular uptake but reduce target affinity compared to polar substituents .

Role in Drug Discovery Libraries

N-Ethyl-4-methylbenzamide is included in several screening libraries:

-

Bcl2-PPI Inhibitors Library: Targets protein-protein interactions in apoptosis pathways .

-

Epitranscriptome-Focused Library: Explores RNA modification enzymes .

Its modular structure allows for rapid diversification, making it a valuable scaffold in high-throughput screening .

| Parameter | Recommendation |

|---|---|

| Personal Protective Equipment | Gloves, goggles, lab coat |

| Ventilation | Use fume hoods |

| First Aid | Flush eyes/skin with water |

Future Directions and Challenges

While N-ethyl-4-methylbenzamide itself shows limited standalone bioactivity, its derivatives hold promise:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume